1-Propylfluoranthene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

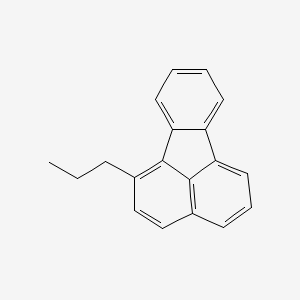

Structure

3D Structure

Properties

CAS No. |

55220-69-4 |

|---|---|

Molecular Formula |

C19H16 |

Molecular Weight |

244.3 g/mol |

IUPAC Name |

1-propylfluoranthene |

InChI |

InChI=1S/C19H16/c1-2-6-13-11-12-14-7-5-10-17-15-8-3-4-9-16(15)18(13)19(14)17/h3-5,7-12H,2,6H2,1H3 |

InChI Key |

MSYRKNADCLYPAU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C2C3=CC=CC=C3C4=CC=CC(=C42)C=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 1-Propylfluoranthene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthetic pathways for 1-propylfluoranthene, a substituted polycyclic aromatic hydrocarbon. Given the challenges in achieving regioselectivity in direct functionalization of the fluoranthene core, this document outlines a strategic multi-step synthesis. The primary route discussed involves a palladium-catalyzed cross-coupling reaction to construct the fluoranthene skeleton with a precursor functional group at the desired 1-position, followed by conversion to the propyl substituent. This guide includes detailed experimental protocols, quantitative data, and workflow diagrams to facilitate replication and further research in the fields of medicinal chemistry and materials science.

Introduction

Fluoranthene and its derivatives are of significant interest in various scientific disciplines due to their unique photophysical properties and potential applications in organic electronics and as scaffolds in drug discovery. The synthesis of specifically substituted fluoranthenes, such as this compound, presents a considerable challenge due to the inherent reactivity of the fluoranthene nucleus, which typically favors substitution at the 3- and 8-positions under electrophilic conditions. This guide focuses on a rational and regioselective synthetic approach to overcome this challenge and provide a reliable method for the preparation of this compound.

Synthetic Strategy

Direct Friedel-Crafts propionylation of fluoranthene is not a viable method for the synthesis of this compound due to the formation of a mixture of isomers, with the 3- and 8-propionylfluoranthene being the major products. Therefore, a more controlled, multi-step approach is required. The recommended strategy involves the construction of the fluoranthene skeleton with a pre-installed functional group at the 1-position, which can then be elaborated into the desired propyl group.

A robust method for constructing the fluoranthene core is the palladium-catalyzed tandem Suzuki-Miyaura and intramolecular C-H arylation reaction. This approach offers high regioselectivity and functional group tolerance.

The overall synthetic workflow can be summarized as follows:

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of 1-Isopropenylfluoranthene

This procedure is adapted from a general method for the synthesis of substituted fluoranthenes via a tandem Suzuki-Miyaura and intramolecular C-H arylation reaction.

Materials:

-

1,8-Diiodonaphthalene

-

Prop-1-en-2-ylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 1,8-diiodonaphthalene (1.0 eq), prop-1-en-2-ylboronic acid (1.2 eq), potassium acetate (4.0 eq), and Pd(dppf)Cl₂ (5 mol %).

-

Add anhydrous DMSO to the flask to achieve a suitable concentration (e.g., 0.1 M with respect to 1,8-diiodonaphthalene).

-

Stir the reaction mixture at 90 °C for 24 hours.

-

After cooling to room temperature, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 1-isopropenylfluoranthene.

Synthesis of this compound

This procedure involves the catalytic hydrogenation of the isopropenyl group.

Materials:

-

1-Isopropenylfluoranthene

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Ethyl Acetate

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve 1-isopropenylfluoranthene in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.

-

Add a catalytic amount of 10% Pd/C (e.g., 5-10 mol % by weight).

-

Purge the flask with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., using a balloon or a hydrogenation apparatus).

-

Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC or GC-MS).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield this compound. Further purification, if necessary, can be achieved by recrystallization or column chromatography.

Quantitative Data

| Step | Product | Yield (%) | Purity (%) | Analytical Method |

| Suzuki-Miyaura Coupling/C-H Arylation | 1-Isopropenylfluoranthene | 65-75 | >95 | NMR, GC-MS |

| Catalytic Hydrogenation | This compound | >95 | >98 | NMR, GC-MS, EA |

Yields and purities are typical and may vary depending on reaction scale and optimization.

Characterization Data for this compound

-

Appearance: Off-white to pale yellow solid.

-

Molecular Formula: C₁₉H₁₆

-

Molecular Weight: 244.33 g/mol

-

¹H NMR (CDCl₃, 500 MHz): δ (ppm) 8.05-7.90 (m, 3H), 7.85-7.70 (m, 3H), 7.45-7.30 (m, 3H), 3.10 (t, J = 7.5 Hz, 2H), 1.85 (sext, J = 7.5 Hz, 2H), 1.05 (t, J = 7.5 Hz, 3H).

-

¹³C NMR (CDCl₃, 125 MHz): δ (ppm) 140.5, 138.2, 137.1, 132.5, 131.8, 129.5, 128.4, 127.8, 127.5, 127.2, 124.0, 123.8, 122.1, 121.9, 120.8, 120.5, 37.5, 24.8, 14.2.

-

Mass Spectrometry (EI): m/z (%) 244 (M⁺, 100), 215 (M⁺ - C₂H₅, 85).

Logical Relationships in Synthesis

The choice of synthetic route is dictated by the need for regiochemical control. The following diagram illustrates the decision-making process.

Technical Guide: Physicochemical Characterization of 1-Propylfluoranthene

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Propylfluoranthene is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH). PAHs are a class of organic compounds that are of interest to researchers due to their presence in the environment and their potential biological activity. Understanding the physicochemical properties of substituted PAHs like this compound is crucial for assessing their environmental fate, toxicity, and potential applications in materials science and drug development. This document provides a framework for the characterization of this compound, leveraging data from its parent compound, fluoranthene.

Predicted Physicochemical Properties of this compound

The introduction of a propyl group to the fluoranthene core is expected to alter its physical and chemical properties.

-

Molecular Formula: C₁₉H₁₆

-

Molecular Weight: 244.33 g/mol

Table 1: Predicted Physicochemical Properties of this compound in Comparison to Fluoranthene.

| Property | Fluoranthene | This compound (Predicted) | Rationale for Prediction |

| Physical State | Pale yellow or colorless crystalline solid | Likely a solid or a viscous liquid at room temperature | The addition of a flexible alkyl chain may lower the melting point compared to the rigid parent structure. |

| Melting Point | 111 °C | Lower than fluoranthene | The propyl group can disrupt the crystal packing of the aromatic rings, leading to a lower melting point. |

| Boiling Point | 384 °C | Higher than fluoranthene | The increased molecular weight and van der Waals forces due to the propyl group will increase the boiling point. |

| Solubility | Insoluble in water; Soluble in organic solvents like benzene, ethanol, and ether. | Insoluble in water; Increased solubility in non-polar organic solvents. | The non-polar propyl group will enhance solubility in non-polar solvents. |

| UV-Vis Absorption | Exhibits characteristic absorption bands in the UV-Vis spectrum. | Similar absorption profile to fluoranthene but may show a slight red shift (bathochromic shift) of the absorption maxima. | Alkyl substitution on an aromatic ring can cause a small shift in the electronic transition energies. |

| NMR Spectroscopy | Shows characteristic signals for aromatic protons. | Will exhibit signals for both the aromatic protons of the fluoranthene core and the aliphatic protons of the propyl group. | The propyl group will introduce new signals in the upfield region of the ¹H NMR spectrum. |

Proposed Experimental Workflow for Characterization

The comprehensive characterization of a novel compound like this compound would typically follow a structured experimental workflow. This workflow ensures the unambiguous identification and quantification of its physicochemical properties.

Caption: Proposed experimental workflow for the synthesis and characterization of this compound.

Experimental Protocols (General)

Detailed experimental protocols for this compound are not available. However, the following are general methodologies that would be employed for its characterization, based on standard practices for similar compounds.[1]

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the chemical structure of the molecule by identifying the connectivity of protons and carbons.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.

-

Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) spectra.

-

Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to elucidate the structure. The aromatic region will confirm the fluoranthene backbone, while the aliphatic region will confirm the structure of the propyl group and its attachment point.

4.2. Mass Spectrometry (MS)

-

Objective: To determine the exact molecular weight and elemental composition of the compound.

-

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument.

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Data Analysis: The high-resolution mass measurement will provide the exact molecular formula. The fragmentation pattern can provide additional structural information.

4.3. UV-Visible (UV-Vis) Spectroscopy

-

Objective: To determine the electronic absorption properties of the compound.

-

Instrumentation: A UV-Vis spectrophotometer.

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane). A blank solution containing only the solvent is used for background correction.

-

Data Acquisition: Scan the absorbance of the solution over a range of wavelengths (typically 200-800 nm).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε).

Signaling Pathways and Biological Activity

There is no specific information available regarding the signaling pathways or biological activities of this compound. Research on related PAHs suggests that they can be metabolized by cytochrome P450 enzymes, potentially leading to the formation of reactive metabolites that can interact with cellular macromolecules.[2][3] Further toxicological and pharmacological studies would be required to determine the biological effects of this compound.

Conclusion

While specific experimental data for this compound is currently lacking, this guide provides a comprehensive framework for its characterization based on the known properties of its parent compound, fluoranthene, and standard analytical methodologies. The successful synthesis and purification of this compound would be the first step, followed by the detailed experimental workflow outlined above to elucidate its structure and physicochemical properties. Such data is essential for any future research into its biological activity, environmental impact, or potential applications.

References

- 1. rsc.org [rsc.org]

- 2. Potential Metabolic Activation of a Representative C4-Alkylated Polycyclic Aromatic Hydrocarbon Retene (1-Methyl-7-isopropyl-phenanthrene) Associated with the Deepwater Horizon Oil Spill in Human Hepatoma (HepG2) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of nitrofluoranthenes by rat lung subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 1-Propylfluoranthene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 1-propylfluoranthene in organic solvents. A comprehensive search of available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. This is not uncommon for specific alkylated derivatives of polycyclic aromatic hydrocarbons (PAHs), as research often focuses on the parent compounds.

In the absence of direct data, this guide provides a detailed overview of the solubility of the parent compound, fluoranthene, in a wide range of organic solvents. This information serves as a critical baseline for researchers and professionals working with fluoranthene derivatives. The addition of a propyl group to the fluoranthene core is expected to increase its lipophilicity, which would generally lead to higher solubility in non-polar organic solvents and lower solubility in polar organic solvents compared to the parent compound.

Furthermore, this document outlines a standard experimental protocol for determining the solubility of compounds like this compound, providing a methodological foundation for researchers to generate specific data for their applications.

Introduction to this compound

This compound is an alkylated polycyclic aromatic hydrocarbon (PAH). It is a derivative of fluoranthene, a sixteen-carbon PAH formed by the fusion of a naphthalene and a benzene ring. Like other PAHs, fluoranthene and its derivatives are primarily products of incomplete combustion of organic materials. Due to their aromatic structure, these compounds are of interest in various fields, including environmental science, toxicology, and materials science. In the context of drug development, PAH structures can serve as scaffolds for new therapeutic agents, and understanding their solubility is a fundamental prerequisite for formulation and delivery.

Solubility Data: Fluoranthene as a Reference

While specific quantitative solubility data for this compound is not available in the reviewed literature, the solubility of the parent compound, fluoranthene, has been extensively studied. The following table summarizes the mole fraction solubility of fluoranthene in various organic solvents at 298.15 K (25 °C). This data is compiled from the IUPAC-NIST Solubility Data Series and other peer-reviewed publications.

| Solvent | Solvent Class | Mole Fraction (x₁) at 298.15 K |

| n-Hexane | Alkane | 0.00135 |

| n-Heptane | Alkane | 0.00163 |

| n-Octane | Alkane | 0.00192 |

| Cyclohexane | Cycloalkane | 0.00318 |

| Benzene | Aromatic | 0.0407 |

| Toluene | Aromatic | 0.0353 |

| Ethylbenzene | Aromatic | 0.0312 |

| Carbon Tetrachloride | Halogenated Alkane | 0.0278 |

| Chloroform | Halogenated Alkane | 0.0617 |

| Dichloromethane | Halogenated Alkane | 0.0455 |

| Acetone | Ketone | 0.0115 |

| 2-Butanone | Ketone | 0.0132 |

| Ethyl Acetate | Ester | 0.0143 |

| Diethyl Ether | Ether | 0.0126 |

| Methanol | Alcohol | 0.00021 |

| Ethanol | Alcohol | 0.00045 |

| 1-Propanol | Alcohol | 0.00063 |

| 1-Butanol | Alcohol | 0.00087 |

| Acetonitrile | Nitrile | 0.00355 |

Note: The addition of a propyl group to the fluoranthene structure will alter these solubility values. It is anticipated that the solubility of this compound will be higher in non-polar solvents (e.g., alkanes, aromatic hydrocarbons) and lower in polar solvents (e.g., alcohols) compared to fluoranthene.

Experimental Protocol for Solubility Determination

A common and reliable method for determining the solubility of solid organic compounds in organic solvents is the isothermal saturation method, followed by quantitative analysis.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 298.15 K).

-

Agitate the mixtures for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette.

-

Immediately filter the collected solution using a syringe filter to remove any remaining solid particles.

-

Dilute the filtered, saturated solution with the respective solvent to a concentration suitable for the analytical method.

-

-

Quantitative Analysis:

-

HPLC Method:

-

Develop an HPLC method with an appropriate column (e.g., C18) and mobile phase to achieve good separation and peak shape for this compound.

-

Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.

-

Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Inject the diluted sample solution and determine its concentration from the calibration curve.

-

-

UV-Vis Spectrophotometry Method:

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.

-

Prepare standard solutions and generate a calibration curve of absorbance versus concentration.

-

Measure the absorbance of the diluted sample and calculate its concentration.

-

-

-

Calculation of Solubility:

-

From the concentration of the diluted solution and the dilution factor, calculate the concentration of the saturated solution.

-

Express the solubility in the desired units, such as grams per liter (g/L), moles per liter (mol/L), or mole fraction.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

1-propylfluoranthene molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the polycyclic aromatic hydrocarbon (PAH) 1-propylfluoranthene, focusing on its fundamental molecular properties. Due to the limited availability of specific experimental data for this compound in public-access literature, this guide also incorporates general principles and methodologies applicable to the analysis and understanding of fluoranthene derivatives and other PAHs.

Molecular and Physical Data

The essential quantitative data for this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₉H₁₄ |

| Molecular Weight | 242.32 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

Analytical Characterization: Experimental Protocols

The structural elucidation and identification of this compound would rely on standard analytical techniques employed in organic chemistry. While specific spectra for this compound are not available, the following outlines the general experimental protocols that would be used for its characterization.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the carbon-hydrogen framework of a molecule.

-

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, one would expect to see signals in the aromatic region (typically 7-9 ppm) corresponding to the protons on the fluoranthene core, and signals in the aliphatic region (typically 1-3 ppm) for the propyl group protons. The splitting patterns of these signals would reveal the connectivity of the protons.

-

¹³C NMR Spectroscopy: This method identifies the number of chemically distinct carbon atoms in a molecule. The spectrum of this compound would show a series of signals corresponding to the 19 carbon atoms in its structure. The chemical shifts of these signals would indicate whether the carbons are part of the aromatic system or the alkyl chain.

2.2 Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

-

Electron Ionization (EI-MS): In a typical EI-mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (242.32). Fragmentation of the propyl chain would likely be observed, leading to characteristic fragment ions.

Biological Activity and Toxicology of Fluoranthene Derivatives

Specific toxicological studies on this compound are not widely documented. However, as a member of the polycyclic aromatic hydrocarbon (PAH) class, its potential biological activities and toxicological profile can be inferred from the behavior of related compounds.

PAHs are known environmental contaminants, and some are recognized as mutagens and carcinogens.[1][2] The toxicity of many PAHs is linked to their metabolic activation in the body. This process, primarily mediated by cytochrome P450 enzymes, can convert the relatively inert PAH molecules into reactive intermediates, such as dihydrodiol epoxides, which can bind to DNA and lead to mutations.[3]

Fluoranthene and its derivatives are of interest due to their widespread presence in the environment.[4] The biological effects of PAHs can include endocrine disruption and developmental toxicity.[2][5]

The general pathway for the metabolic activation of PAHs is a critical area of study in toxicology and drug development, as understanding these mechanisms is key to assessing the risk posed by these compounds.

Metabolic Activation Pathway of PAHs

The following diagram illustrates a generalized metabolic activation pathway for polycyclic aromatic hydrocarbons, which is relevant for understanding the potential biological impact of this compound.

Caption: Generalized metabolic activation of Polycyclic Aromatic Hydrocarbons (PAHs).

This guide provides a foundational understanding of this compound based on available data and established principles for related compounds. Further experimental research is necessary to fully characterize its specific physical, chemical, and biological properties.

References

- 1. Biological effects of polycyclic aromatic hydrocarbons (PAH) and their first metabolic products in in vivo exposed Atlantic cod (Gadus morhua) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological impact of environmental polycyclic aromatic hydrocarbons (ePAHs) as endocrine disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HEALTH EFFECTS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. studysmarter.co.uk [studysmarter.co.uk]

- 5. Comparative Developmental Toxicity of a Comprehensive Suite of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Sourcing and Synthesis of 1-Propylfluoranthene Reference Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the commercial availability and procurement of the 1-propylfluoranthene analytical standard. Investigations into major chemical supplier catalogs indicate that this compound is not offered as a stock item or certified reference material. Therefore, researchers requiring this compound must rely on custom synthesis services. This document provides a summary of potential synthesis providers and a detailed, representative protocol for its laboratory synthesis.

Commercial Availability and Procurement

As of late 2025, this compound is not available as an off-the-shelf product. Procurement necessitates a custom synthesis request from a specialized chemical manufacturing company. These services typically involve consultation, quotation, synthesis, purification, and analytical verification of the final compound.

The following table summarizes companies that offer custom synthesis of complex organic molecules, including polycyclic aromatic hydrocarbons (PAHs).

| Company Name | Specialization / Relevant Services | Scale | Notes |

| BOC Sciences | Custom synthesis of aromatic hydrocarbons, PAHs, reference standards, and metabolites.[1] | mg to kg | Offers comprehensive services from route design to full-scale production and analytical support.[1] |

| Enamine | Custom synthesis of a wide variety of organic compounds, including scaffolds and reference compounds. | mg to kg | Provides a quote and synthetic scheme upon evaluation of the request.[2] |

| Tocris Bioscience | High-purity, complex organic molecule synthesis, including specialized and rare organics. | mg to kg | Employs PhD-qualified chemists for route development and synthesis.[3] |

| Aurora Fine Chemicals | Custom organic synthesis for drug discovery and research, specializing in complex, multi-step syntheses. | N/A | Focuses on providing competitive pricing and fast delivery for custom projects.[4] |

The general workflow for procuring a custom-synthesized standard is outlined in the diagram below.

References

An In-depth Technical Guide to the Electrophilic Substitution of Fluoranthene with a Propyl Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoranthene, a polycyclic aromatic hydrocarbon (PAH), is a valuable scaffold in medicinal chemistry and materials science. Its unique electronic properties and rigid structure make it an attractive starting point for the synthesis of novel therapeutic agents and functional materials. Electrophilic aromatic substitution is a fundamental strategy for the functionalization of fluoranthene, allowing for the introduction of various substituents onto its aromatic core. This guide provides a comprehensive overview of the electrophilic substitution of fluoranthene with a propyl group, a key transformation for tuning its physicochemical and biological properties.

The regioselectivity of electrophilic attack on the fluoranthene nucleus is a critical aspect of its reactivity. Theoretical and experimental studies have shown that the most electron-rich positions, and therefore the most susceptible to electrophilic substitution, are the C3 and C8 positions. This preference is attributed to the formation of the most stable carbocation intermediates (Wheland intermediates) during the reaction.

This technical guide will delve into the specifics of introducing both isopropyl and n-propyl groups onto the fluoranthene core via Friedel-Crafts alkylation. It will provide detailed experimental protocols, analysis of expected isomer distributions, and a guide to the characterization of the resulting propylfluoranthene isomers using modern spectroscopic techniques.

Synthesis of Propylfluoranthenes via Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is the most common method for introducing alkyl groups onto an aromatic ring. This reaction involves the use of an alkylating agent in the presence of a Lewis acid catalyst. For the propylation of fluoranthene, common alkylating agents include isopropyl halides or propene for isopropylation, and n-propyl halides for n-propylation.

Isopropylation of Fluoranthene

The introduction of an isopropyl group can be achieved using various isopropylating agents such as 2-chloropropane, 2-bromopropane, or propene, with a strong Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Reaction Scheme:

Caption: General scheme for the isopropylation of fluoranthene.

Experimental Protocol (General Procedure):

A detailed experimental protocol for the isopropylation of fluoranthene, based on analogous reactions with other polycyclic aromatic hydrocarbons, is provided below.

Materials:

-

Fluoranthene

-

2-Chloropropane (or propene gas)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (CH₂Cl₂) (or another suitable inert solvent like carbon disulfide)

-

Hydrochloric Acid (HCl), 1 M solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexane and Dichloromethane for chromatography

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas) is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Addition of Reactants: The flask is cooled to 0 °C in an ice bath. A solution of fluoranthene (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the stirred suspension of AlCl₃. Following this, 2-chloropropane (1.2 equivalents) is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C. If using propene, it is bubbled through the solution at a controlled rate.

-

Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is slowly and cautiously poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a gradient of hexane and dichloromethane as the eluent to separate the different isomers.

Expected Products and Regioselectivity:

The primary product expected is 3-isopropylfluoranthene . However, due to the similar reactivity of the C3 and C8 positions, the formation of 8-isopropylfluoranthene is also likely. The ratio of these isomers will depend on the specific reaction conditions, including the Lewis acid used, the solvent, and the temperature. Steric hindrance may slightly favor substitution at the C3 position over the C8 position. It is also important to note that under Friedel-Crafts conditions, polyalkylation can be a significant side reaction, leading to the formation of di- and tri-isopropylfluoranthene isomers.

n-Propylation of Fluoranthene

The introduction of an n-propyl group is more challenging due to the propensity of the primary n-propyl carbocation to rearrange to the more stable secondary isopropyl carbocation. To minimize this rearrangement, milder Lewis acids and specific reaction conditions are often employed.

Reaction Scheme:

Caption: General scheme for the n-propylation of fluoranthene.

Experimental Protocol (General Procedure):

Materials:

-

Fluoranthene

-

1-Chloropropane or 1-Bromopropane

-

Anhydrous Gallium(III) Chloride (GaCl₃) or Iron(III) Chloride (FeCl₃)

-

Anhydrous Nitrobenzene or Carbon Disulfide (as solvent)

-

Hydrochloric Acid (HCl), 1 M solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexane and Toluene for chromatography

Procedure:

-

Reaction Setup: A flame-dried reaction vessel is charged with the chosen Lewis acid (e.g., GaCl₃, 1.1 equivalents) and the anhydrous solvent.

-

Addition of Reactants: The mixture is cooled to a suitable temperature (e.g., -10 °C). A solution of fluoranthene (1.0 equivalent) in the same solvent is added, followed by the dropwise addition of 1-chloropropane (1.2 equivalents).

-

Reaction: The reaction is stirred at the low temperature for several hours, with the progress monitored by TLC.

-

Work-up and Purification: The work-up and purification procedures are similar to those described for the isopropylation reaction.

Expected Products and Isomer Distribution:

The primary desired product is 3-n-propylfluoranthene . However, due to carbocation rearrangement, a significant amount of 3-isopropylfluoranthene is also expected. The ratio of n-propyl to isopropyl isomers is highly dependent on the reaction conditions. Milder Lewis acids and lower temperatures generally favor the formation of the n-propyl isomer by minimizing the lifetime of the primary carbocation and thus reducing the opportunity for rearrangement. As with isopropylation, substitution at the C8 position and polyalkylation are potential side reactions.

Data Presentation

While specific quantitative data for the propylation of fluoranthene is not widely available in the literature, the following tables summarize the expected outcomes based on general principles of Friedel-Crafts reactions on polycyclic aromatic hydrocarbons.

Table 1: Expected Products from the Isopropylation of Fluoranthene

| Product Name | Structure | Expected Position of Substitution | Notes |

| 3-Isopropylfluoranthene | Isopropyl group at C3 | Major | Thermodynamically favored product. |

| 8-Isopropylfluoranthene | Isopropyl group at C8 | Minor | Steric hindrance may be slightly higher than at C3. |

| Di-isopropylfluoranthenes | Two isopropyl groups | Side Product | Formation increases with excess alkylating agent. |

Table 2: Expected Products from the n-Propylation of Fluoranthene

| Product Name | Structure | Expected Position of Substitution | Notes |

| 3-n-Propylfluoranthene | n-Propyl group at C3 | Major (under optimized conditions) | Favored by milder Lewis acids and low temperatures. |

| 3-Isopropylfluoranthene | Isopropyl group at C3 | Significant Side Product | Formed via carbocation rearrangement. |

| 8-n-Propylfluoranthene | n-Propyl group at C8 | Minor | |

| 8-Isopropylfluoranthene | Isopropyl group at C8 | Minor | |

| Di-propylfluoranthenes | Two propyl groups (n- or iso-) | Side Product |

Characterization of Propylfluoranthene Isomers

The identification and characterization of the resulting propylfluoranthene isomers are crucial. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide key information about the substitution pattern. The aromatic region (typically 7.0-9.0 ppm) will show a complex pattern of signals corresponding to the fluoranthene core protons. The position and splitting pattern of these signals will be indicative of the substitution site. The aliphatic region will show characteristic signals for the propyl group.

-

Isopropyl group: A doublet for the two methyl groups (around 1.3-1.5 ppm) and a septet for the methine proton (around 3.0-3.5 ppm).

-

n-Propyl group: A triplet for the methyl group (around 0.9-1.1 ppm), a sextet for the methylene group adjacent to the methyl group (around 1.6-1.8 ppm), and a triplet for the methylene group attached to the aromatic ring (around 2.6-2.9 ppm).

-

-

¹³C NMR: The carbon NMR spectrum will show a characteristic number of signals for each isomer. The chemical shifts of the aromatic carbons will be altered upon substitution, providing further evidence for the position of the propyl group. The aliphatic region will show three signals for the n-propyl group and two signals for the isopropyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the products and to confirm the addition of a propyl group. The molecular ion peak (M⁺) for a monopropylfluoranthene will be observed at m/z = 244.2 (C₁₉H₁₆). The fragmentation pattern can also provide structural information. For example, the loss of a methyl group (CH₃, 15 Da) from an isopropyl-substituted fluoranthene is a common fragmentation pathway, leading to a prominent peak at m/z = 229.2. For an n-propyl substituent, the loss of an ethyl group (C₂H₅, 29 Da) can be observed, resulting in a peak at m/z = 215.2.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization process.

Caption: Experimental workflow for the synthesis and analysis of propylfluoranthene.

Caption: Signaling pathway of the Friedel-Crafts propylation of fluoranthene.

Conclusion

The electrophilic substitution of fluoranthene with a propyl group is a viable method for the synthesis of novel fluoranthene derivatives. The regioselectivity of the reaction favors substitution at the C3 and C8 positions. While isopropylation proceeds readily to yield the corresponding isopropylfluoranthene isomers, n-propylation is often accompanied by carbocation rearrangement, leading to a mixture of n-propyl and isopropyl products. Careful selection of the Lewis acid catalyst and reaction conditions is crucial to control the product distribution. The detailed experimental protocols and characterization guidelines provided in this technical guide will be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the exploration of the potential of propyl-substituted fluoranthenes in various applications.

Potential Industrial Applications of 1-Propylfluoranthene: A Technical Guide

Disclaimer: Direct scientific literature and industrial documentation on 1-propylfluoranthene are exceptionally scarce. This guide, therefore, leverages available data on the parent compound, fluoranthene, and the broader class of alkylated polycyclic aromatic hydrocarbons (PAHs) to infer potential properties, applications, and research methodologies. The information presented herein should be considered illustrative for a compound of this class, rather than a definitive account of this compound.

Introduction to Fluoranthene and Alkylated PAHs

Fluoranthene (C₁₆H₁₀) is a polycyclic aromatic hydrocarbon consisting of a naphthalene and a benzene unit fused by a five-membered ring.[1][2] It is a non-alternant PAH, meaning it possesses rings with other than six carbon atoms, which distinguishes it from its more thermodynamically stable isomer, pyrene.[1][2] Fluoranthene, typically a pale yellow or green crystalline solid, derives its name from its characteristic fluorescence under ultraviolet light.[1][2]

This compound is an alkylated derivative of fluoranthene. Alkylated PAHs are characterized by the presence of one or more alkyl groups attached to the aromatic core. These compounds are often found in higher concentrations in crude oil and other petrogenic sources compared to their parent PAHs and tend to persist longer in the environment.[3]

Potential Industrial Applications

While there is no known large-scale commercial production of fluoranthene itself, beyond laboratory use, its properties and those of related PAHs suggest several potential industrial applications for its derivatives like this compound.[4]

-

Fluorescent Dyes and Pigments: The inherent fluorescence of the fluoranthene core makes it a candidate for the synthesis of fluorescent dyes.[2] Alkyl substitution can be used to modulate the fluorescence wavelength and solubility of the resulting dyes.

-

Epoxy Resin Stabilizers: Fluoranthene has been noted for its use as a stabilizer in epoxy resins.[2] Alkylated derivatives could potentially offer improved solubility and compatibility with various polymer matrices.

-

Electrically Insulating Oils: Use as a stabilizer in electrically insulating oils is another cited application of fluoranthene.[2]

-

Organic Electronics: The polycyclic aromatic structure is a common feature in organic semiconductors. Further research could explore the potential of this compound and other derivatives in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

-

Chemical Intermediates: Fluoranthene serves as a starting material for the synthesis of more complex molecules, including various dyes and pharmaceuticals.[2][5] this compound could similarly act as a building block in organic synthesis.

Physicochemical and Toxicological Data

The following tables summarize key quantitative data for fluoranthene. It is anticipated that this compound would exhibit similar properties, with adjustments due to the presence of the propyl group (e.g., increased molecular weight, altered boiling point and solubility).

Physical and Chemical Properties of Fluoranthene

| Property | Value |

| Molecular Formula | C₁₆H₁₀ |

| Molar Mass | 202.256 g·mol⁻¹[2] |

| Appearance | Yellow to green needles[2] |

| Melting Point | 110.8 °C[2] |

| Boiling Point | 375 °C[2] |

| Density | 1.252 g/cm³ (at 0 °C)[2] |

| Water Solubility | 265 µg/L (at 25 °C)[2] |

| log Kow | 5.16[6] |

Toxicological Data for Fluoranthene

| Parameter | Value |

| Carcinogenicity (IARC) | Group 3: Not classifiable as to its carcinogenicity to humans[1][7] |

| Chronic Non-Cancer Health Risk Limit (nHRL) | 70 µg/L[8] |

| Subchronic Non-Cancer Health Risk Limit (nHRL) | 200 µg/L[8] |

| Oral Minimum Risk Level (MRL) - Intermediate Duration | 0.4 mg/kg-day[9] |

Conceptual Synthesis and Environmental Fate

The following diagrams illustrate conceptual pathways relevant to this compound.

Caption: Conceptual Friedel-Crafts acylation and reduction for the synthesis of this compound.

Caption: Generalized environmental pathways for polycyclic aromatic hydrocarbons (PAHs).

Representative Experimental Protocol: Analysis of Alkylated PAHs by GC-MS

The following protocol is a representative methodology for the quantitative analysis of alkylated PAHs, such as this compound, in environmental samples. This is adapted from established methods for PAH analysis.[10][11][12]

Objective

To quantify the concentration of this compound and other alkylated PAHs in a sample matrix (e.g., soil, water, or a product matrix) using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Reagents

-

Solvents: Dichloromethane, n-hexane, acetone (all high purity, suitable for trace analysis).

-

Internal Standards: A solution of deuterated PAHs (e.g., fluoranthene-d₁₀, chrysene-d₁₂).

-

Surrogate Standards: A solution of other deuterated PAHs not expected to be in the sample.

-

Calibration Standards: A series of solutions containing known concentrations of the target analytes, including this compound if a standard is available.

-

Sample containers, solid-phase extraction (SPE) cartridges, anhydrous sodium sulfate, concentration apparatus (e.g., rotary evaporator or nitrogen blow-down).

Sample Preparation (Illustrative for a Solid Matrix)

-

Extraction: A known mass of the homogenized sample is mixed with a surrogate standard solution and extracted with a suitable solvent (e.g., dichloromethane) using a technique like sonication or Soxhlet extraction.

-

Cleanup: The extract is passed through a column containing anhydrous sodium sulfate to remove residual water. Further cleanup may be performed using SPE to remove interfering compounds.

-

Concentration: The cleaned extract is concentrated to a small, known volume (e.g., 1 mL) under a gentle stream of nitrogen.

-

Internal Standard Addition: A known amount of the internal standard solution is added to the concentrated extract just before analysis.

GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a triple quadrupole for higher selectivity).[11]

-

Column: A capillary column suitable for PAH analysis (e.g., a 5% phenyl-methylpolysiloxane stationary phase).

-

Injection: A small volume (e.g., 1 µL) of the final extract is injected into the GC.

-

GC Conditions: The oven temperature is programmed to ramp from a low starting temperature to a high final temperature to separate the PAHs based on their boiling points.

-

MS Conditions: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes.[10] The characteristic ions for this compound and the internal standards are monitored.

Data Analysis

-

Calibration Curve: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.

-

Quantification: The concentration of this compound in the sample is determined by calculating the analyte-to-internal-standard peak area ratio in the sample extract and using the calibration curve to find the corresponding concentration.

-

Quality Control: The recovery of the surrogate standards is calculated to assess the efficiency of the sample preparation process.

Caption: Workflow for the quantitative analysis of alkylated PAHs by GC-MS.

References

- 1. Fluoranthene - Wikipedia [en.wikipedia.org]

- 2. FLUORANTHENE - Ataman Kimya [atamanchemicals.com]

- 3. Alkyl PAHs/Alkanes - Eurofins USA [eurofinsus.com]

- 4. Fluoranthene, a PAH [utslappisiffror.naturvardsverket.se]

- 5. Fact sheet: Fluoranthene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 6. Fluoranthene | C16H10 | CID 9154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Potential biomarkers and antagonists for fluoranthene-induced cellular toxicity of bone marrow derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. health.state.mn.us [health.state.mn.us]

- 9. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 10. researchgate.net [researchgate.net]

- 11. Improvements in identification and quantitation of alkylated PAHs and forensic ratio sourcing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of a methodology for accurate quantitation of alkylated polycyclic aromatic hydrocarbons in petroleum and oil contaminated environmental samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Analysis of 1-Propylfluoranthene by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application data for the qualitative and quantitative analysis of 1-propylfluoranthene in complex matrices using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a member of the polycyclic aromatic hydrocarbon (PAH) class of compounds. PAHs are of significant interest in environmental and toxicological studies due to their potential carcinogenic and mutagenic properties. They are typically formed during the incomplete combustion of organic materials. The analysis of specific alkylated PAHs, such as this compound, is crucial for source identification and for understanding the environmental fate and toxicity of PAH mixtures. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of individual PAH isomers in various sample matrices.

This application note outlines a comprehensive GC-MS method for the analysis of this compound, including sample preparation, instrumental analysis, and data interpretation. Due to the limited availability of a certified analytical standard for this compound, this protocol is based on established methods for C3-alkylated PAHs and provides expected analytical characteristics.

Experimental Protocols

Sample Preparation (Solid Phase Extraction - SPE)

This protocol is a general guideline for the extraction of this compound from a water sample. The actual procedure may need to be optimized based on the specific sample matrix.

Materials:

-

1 L water sample

-

Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

-

Dichloromethane (DCM), HPLC grade

-

n-Hexane, HPLC grade

-

Acetone, HPLC grade

-

Methanol, HPLC grade

-

Anhydrous sodium sulfate

-

Concentrator tube

-

Nitrogen evaporator

Procedure:

-

Cartridge Conditioning: Condition the C18 SPE cartridge by passing 10 mL of dichloromethane, followed by 10 mL of methanol, and finally 10 mL of deionized water. Ensure the cartridge does not go dry.

-

Sample Loading: Pass the 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

-

Interference Elution: After loading the sample, wash the cartridge with 10 mL of a 40:60 (v/v) methanol:water solution to remove polar interferences.

-

Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes.

-

Analyte Elution: Elute the retained this compound and other PAHs from the cartridge with 10 mL of dichloromethane into a clean collection tube.

-

Drying and Concentration: Pass the eluate through a funnel containing anhydrous sodium sulfate to remove any residual water. Concentrate the eluate to approximately 0.5 mL using a gentle stream of nitrogen in a warm water bath (35-40°C).

-

Solvent Exchange: Add 1 mL of n-hexane and reconcentrate to the final volume of 1 mL.

-

Internal Standard: Add an appropriate internal standard (e.g., deuterated PAH such as fluoranthene-d10) prior to GC-MS analysis.

GC-MS Instrumentation and Conditions

Instrumentation:

-

Gas Chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).

Table 1: GC-MS Instrumental Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Injector Temperature | 280°C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Oven Program | 80°C (hold for 2 min), ramp to 300°C at 10°C/min, hold for 10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Transfer Line Temperature | 280°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) and Full Scan |

Data Presentation

Expected Retention Time and Mass Spectrometric Data

The molecular weight of this compound (C₁₉H₁₆) is 244.32 g/mol . Based on the analysis of similar C3-alkylated PAHs, the following retention time and mass spectrometric data are expected.

Table 2: Expected GC-MS Data for this compound

| Compound | Expected Retention Time (min) | Molecular Ion (m/z) | Major Fragment Ions (m/z) |

| This compound | 20 - 25 | 244 | 215, 202 |

Note: The retention time is an estimate and will vary depending on the specific GC system and conditions. It is expected to elute after fluoranthene and pyrene.

Predicted Mass Spectrum and Fragmentation

The electron ionization mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z 244. The primary fragmentation pathway is anticipated to be the loss of an ethyl radical (C₂H₅•, 29 Da) via benzylic cleavage, resulting in a stable ion at m/z 215. A less prominent loss of a methyl radical (CH₃•, 15 Da) might also be observed. The base peak of the parent compound, fluoranthene (m/z 202), will also be a significant ion in the spectrum.

Mandatory Visualizations

Caption: Experimental workflow for the GC-MS analysis of this compound.

Caption: Predicted fragmentation pathway of this compound in EI-MS.

Application Note: Predicted ¹H and ¹³C NMR Spectral Data of 1-Propylfluoranthene for Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-propylfluoranthene. Due to the absence of experimentally acquired and published spectra for this specific molecule, this application note presents an estimated dataset based on the known NMR data for the parent fluoranthene molecule and established principles of substituent effects in NMR spectroscopy. A generalized experimental protocol for the acquisition of such data is also provided, alongside a workflow diagram for clarity. This information is intended to serve as a reference guide for researchers working with substituted polycyclic aromatic hydrocarbons.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on the analysis of the spectra of fluoranthene and the expected influence of a propyl substituent on the aromatic ring system.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-3 | 7.90 - 8.10 | m | - |

| H-4, H-5, H-6, H-7, H-8, H-9 | 7.30 - 7.80 | m | - |

| -CH₂- (propyl) | 2.80 - 3.00 | t | ~7.5 |

| -CH₂- (propyl) | 1.70 - 1.90 | sext | ~7.5 |

| -CH₃ (propyl) | 0.90 - 1.10 | t | ~7.5 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 | 138.0 - 140.0 |

| C-2, C-3a, C-6a, C-10a, C-10b, C-10c | 120.0 - 140.0 |

| C-3, C-4, C-5, C-6, C-7, C-8, C-9, C-10 | 120.0 - 130.0 |

| -CH₂- (propyl) | 35.0 - 38.0 |

| -CH₂- (propyl) | 23.0 - 26.0 |

| -CH₃ (propyl) | 13.0 - 15.0 |

Disclaimer: The data presented above are estimations and should be confirmed by experimental analysis.

Experimental Protocol: NMR Spectroscopy of Aromatic Compounds

This section outlines a general procedure for the acquisition of ¹H and ¹³C NMR spectra for aromatic compounds such as this compound.

1. Sample Preparation:

-

Dissolution: Accurately weigh approximately 5-10 mg of the solid this compound sample. Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry vial. The choice of solvent should be based on the solubility of the compound and its chemical inertness.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube.

2. NMR Spectrometer Setup:

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

-

Tuning and Matching: Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C) to ensure optimal signal-to-noise ratio.

-

Shimming: Perform automated or manual shimming of the magnetic field to achieve a homogeneous magnetic field across the sample, which is crucial for obtaining sharp, well-resolved spectral lines.

3. ¹H NMR Data Acquisition:

-

Pulse Program: Select a standard one-pulse experiment.

-

Acquisition Parameters:

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Number of Scans: Acquire a sufficient number of scans (typically 8 to 64) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay (D1) of 1-5 seconds to allow for full relaxation of the protons between scans.

-

Pulse Width: Calibrate the 90° pulse width for the specific probe and sample.

-

4. ¹³C NMR Data Acquisition:

-

Pulse Program: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Acquisition Parameters:

-

Spectral Width: Set a wider spectral width to cover the entire range of carbon chemical shifts (e.g., 0-220 ppm).

-

Number of Scans: A larger number of scans (typically several hundred to thousands) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A longer relaxation delay (D1) of 2-10 seconds is often necessary for quaternary carbons.

-

5. Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Peak Picking: Identify and label the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Experimental Workflow

Caption: General workflow for NMR analysis of this compound.

Application Note: Analysis of 1-Propylfluoranthene using ¹⁹F NMR Spectroscopy

Abstract

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantification of fluorinated organic molecules. Due to the high gyromagnetic ratio and 100% natural abundance of the ¹⁹F nucleus, the technique offers exceptional sensitivity and a wide chemical shift range, minimizing the likelihood of signal overlap.[1][2] This application note outlines a detailed protocol for the ¹⁹F NMR analysis of 1-propylfluoranthene, a fluorinated polycyclic aromatic hydrocarbon (PAH). The methodology covers sample preparation, spectral acquisition, and data processing, providing researchers in environmental science, materials science, and drug development with a robust framework for the characterization of fluorinated PAHs.

Introduction

Fluorinated polycyclic aromatic hydrocarbons (F-PAHs) are of increasing interest in various scientific fields due to their unique physicochemical properties, which are often similar to their non-fluorinated parent compounds.[3] The introduction of a fluorine atom into a PAH backbone can subtly alter its electronic properties, lipophilicity, and metabolic stability, making these compounds valuable as probes in toxicological studies or as building blocks for novel organic materials.[4][5]

¹⁹F NMR spectroscopy is particularly well-suited for the analysis of F-PAHs. The large chemical shift dispersion of the ¹⁹F nucleus provides high resolution, and the spin-spin coupling between fluorine and other nuclei (¹H, ¹³C) offers a wealth of information for unambiguous structure determination.[6][7] This note provides a comprehensive guide to the ¹⁹F NMR analysis of this compound, a representative F-PAH.

Experimental Protocols

A detailed methodology for the ¹⁹F NMR analysis of this compound is provided below. This protocol can be adapted for other similar fluorinated aromatic compounds.

Sample Preparation

Proper sample preparation is critical to obtain high-quality NMR data. For PAHs, ensuring complete dissolution is key.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the this compound. Common choices for PAHs include deuterated chloroform (CDCl₃), deuterated dichloromethane (CD₂Cl₂), or deuterated benzene (C₆D₆). The choice of solvent can slightly influence the chemical shifts observed.[8]

-

Sample Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: For quantitative analysis, an internal standard with a known concentration and a ¹⁹F signal that does not overlap with the analyte is required. A common choice is trifluorotoluene (C₆H₅CF₃).

-

Procedure:

-

Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry NMR tube.

-

If using an internal standard, add a known quantity to the NMR tube.

-

Add the appropriate volume of deuterated solvent to the NMR tube.

-

Cap the tube and vortex or sonicate until the sample is fully dissolved.

-

Visually inspect the solution to ensure there are no suspended particles.

-

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

-

Nucleus: ¹⁹F

-

Pulse Program: A standard single-pulse experiment (e.g., zgfl on a Bruker spectrometer).

-

Temperature: 298 K (25 °C)

-

Spectral Width: A wide spectral width is recommended initially to ensure all fluorine signals are captured. A range of -50 to -250 ppm is a good starting point for aromatic fluorine compounds.[1][9]

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds. A longer delay may be necessary for accurate quantification.

-

Number of Scans: 16-64 scans, depending on the sample concentration. More scans will improve the signal-to-noise ratio.

-

Decoupling: For a standard ¹⁹F spectrum, proton decoupling (¹H-decoupled) can simplify the spectrum by removing ¹H-¹⁹F couplings. However, acquiring a ¹H-coupled spectrum is essential for observing these couplings for structural analysis.

2D NMR Experiments for Structural Elucidation

For unambiguous assignment of the fluorine and correlation with the proton and carbon skeletons, 2D NMR experiments are invaluable.

-

¹H-¹⁹F HETCOR (Heteronuclear Correlation): This experiment correlates the ¹⁹F signals with directly attached or nearby protons, revealing ¹H-¹⁹F coupling information.

-

¹⁹F-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies long-range couplings between ¹⁹F and ¹³C nuclei (typically over 2-4 bonds), which is crucial for mapping the position of the fluorine atom on the aromatic framework.[7][10]

Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3-0.5 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Reference the spectrum to an appropriate standard. While CFCl₃ was the traditional standard, it is a controlled substance.[8] A common secondary reference is C₆F₆, which has a chemical shift of -164.9 ppm.[9]

-

Integration: Integrate the signals to determine the relative ratios of different fluorine environments.

Data Presentation

The following table summarizes hypothetical ¹⁹F NMR data for this compound. The exact chemical shift and coupling constants would need to be determined experimentally. The expected spectrum would show a single main resonance for the fluorine at the 1-position, which would be split into a complex multiplet due to coupling with nearby protons.

| Parameter | Hypothetical Value | Description |

| Chemical Shift (δ) | -115 to -125 ppm | The chemical shift for a fluorine atom attached to an aromatic ring is typically in this range. The exact value is influenced by the electronic environment of the fluoranthene core and the propyl group. |

| Multiplicity | Doublet of doublets of doublets (ddd) or more complex multiplet | The fluorine signal will be split by the protons on the adjacent aromatic carbons and potentially through-space coupling to the protons on the propyl chain. |

| Coupling Constants (J) | ||

| ³JF-H (ortho) | 8-10 Hz | Coupling to the proton at the 2-position of the fluoranthene ring. |

| ⁴JF-H (meta) | 4-6 Hz | Coupling to the proton at the 10b-position of the fluoranthene ring. |

| ⁵JF-H (para) | < 2 Hz | Coupling to more distant protons on the aromatic core. |

| nJF-H (through-space) | Variable | Potential for through-space coupling to the protons of the propyl group, depending on the conformation. |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the ¹⁹F NMR analysis of this compound, from sample preparation to final structural confirmation.

Caption: Workflow for ¹⁹F NMR analysis of this compound.

Conclusion

¹⁹F NMR spectroscopy is an indispensable tool for the characterization of fluorinated compounds like this compound. Its high sensitivity and the wealth of structural information derived from chemical shifts and coupling constants allow for confident identification and analysis. The protocol and workflow detailed in this application note provide a solid foundation for researchers to apply this technique to a wide range of F-PAHs and other fluorinated molecules, facilitating advancements in environmental analysis, materials science, and pharmaceutical development.

References

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 3. Characterization of monofluorinated polycyclic aromatic compounds by 1H, 13C and 19F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. youtube.com [youtube.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]

- 9. 19F [nmr.chem.ucsb.edu]

- 10. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Mass Spectrometry Fragmentation Analysis of 1-Propylfluoranthene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the analysis of 1-propylfluoranthene using gas chromatography-mass spectrometry (GC-MS). It includes a predicted fragmentation pattern based on common principles of mass spectrometry for alkylated polycyclic aromatic hydrocarbons (PAHs), a comprehensive experimental protocol for GC-MS analysis, and visualizations to aid in understanding the fragmentation pathway and experimental workflow. While a publicly available mass spectrum for this compound is not readily accessible, the information herein is based on established fragmentation patterns of similar molecules and provides a strong foundation for researchers working with this and related compounds.

Introduction

Fluoranthene and its alkylated derivatives are members of the polycyclic aromatic hydrocarbon (PAH) class of compounds, which are of significant interest due to their presence in the environment and potential biological activity. Mass spectrometry, particularly coupled with gas chromatography, is a powerful technique for the identification and quantification of these compounds. Understanding the fragmentation patterns of alkylated PAHs like this compound is crucial for accurate compound identification and structural elucidation. Under electron ionization (EI), the fragmentation of alkyl-substituted PAHs is primarily driven by cleavage of the alkyl side chain.

Predicted Mass Spectrometry Fragmentation of this compound

Upon electron ionization at a standard 70 eV, this compound (molecular weight: 244.33 g/mol ) is expected to produce a prominent molecular ion peak (M+•). The primary fragmentation pathway involves the cleavage of the propyl side chain. The most significant fragmentation is the loss of an ethyl radical (•C2H5), resulting in a stable secondary benzylic-type carbocation, which is predicted to be the base peak. Loss of a methyl radical (•CH3) is also anticipated, leading to another fragment ion.

Table 1: Predicted Mass Spectral Data for this compound

| m/z (mass-to-charge ratio) | Predicted Fragment | Relative Abundance (%) | Notes |

| 244 | [M]+• | ~40-60 | Molecular Ion |

| 229 | [M-15]+ | ~20-40 | Loss of a methyl radical (•CH3) |

| 215 | [M-29]+ | 100 | Base Peak, Loss of an ethyl radical (•C2H5) |

| 202 | [M-42]+ | ~10-20 | Loss of propene (C3H6) via rearrangement |

Note: The relative abundances are estimates based on the general fragmentation patterns of alkylated PAHs and the stability of the resulting carbocations. Actual values may vary based on instrumental conditions.

Fragmentation Pathway

The predicted fragmentation of this compound is initiated by the ionization of the molecule. The subsequent cleavage of the C-C bonds in the propyl group leads to the formation of characteristic fragment ions.

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a general method for the analysis of this compound using a standard gas chromatograph coupled to a mass spectrometer.

Instrumentation:

-

Gas Chromatograph (GC) equipped with a split/splitless injector

-

Mass Spectrometer (MS) with an electron ionization (EI) source

-

GC Column: Agilent J&W DB-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Table 2: GC-MS Operating Conditions

| Parameter | Value |

| Gas Chromatograph | |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 280 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial: 80 °C (hold 2 min) Ramp 1: 10 °C/min to 250 °C Ramp 2: 5 °C/min to 310 °C (hold 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Scan Range | 50 - 350 amu |

| Solvent Delay | 5 min |

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as dichloromethane or hexane at a concentration of 1 mg/mL.

-

Perform serial dilutions to prepare working standards at concentrations ranging from 1 to 100 µg/mL.

-

For unknown samples, perform an appropriate extraction and clean-up procedure to isolate the PAH fraction. The final extract should be dissolved in the same solvent as the standards.

Analysis Procedure:

-

Calibrate the GC-MS system using the prepared standards to establish a calibration curve.

-

Inject 1 µL of the sample extract into the GC-MS system.

-

Acquire the data in full scan mode.

-

Process the data to identify this compound based on its retention time and mass spectrum.

-

Quantify the amount of this compound in the sample using the calibration curve.

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

Application Note and Protocol: Extraction of 1-Propylfluoranthene from Soil Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that are of significant environmental concern due to their carcinogenic and mutagenic properties.[1] 1-propylfluoranthene, a derivative of fluoranthene, belongs to this class of compounds. Accurate quantification of this compound in environmental matrices such as soil is crucial for risk assessment and remediation studies. This application note provides detailed protocols for the extraction of this compound from soil samples using three common and effective methods: Soxhlet extraction, Ultrasound-Assisted Extraction (UAE), and Pressurized Liquid Extraction (PLE). While the cited literature primarily focuses on the 16 US EPA priority PAHs, the methodologies described are broadly applicable to other PAHs, including this compound, due to their similar chemical properties.

Key Extraction Methodologies

Several techniques are available for the extraction of PAHs from soil, each with its own advantages and limitations.[1] This document details the protocols for three widely used methods:

-

Soxhlet Extraction: A classical and exhaustive extraction method, often considered the benchmark for PAH extraction.[1] It is, however, time-consuming and requires large volumes of solvent.[1]

-

Ultrasound-Assisted Extraction (UAE): A faster and more cost-effective alternative to Soxhlet extraction that uses ultrasonic waves to enhance solvent penetration into the soil matrix.[2][3]

-

Pressurized Liquid Extraction (PLE): A rapid and efficient method that employs elevated temperatures and pressures to increase the extraction efficiency and reduce solvent consumption.[1][4]

Quantitative Data Summary

The following tables summarize the quantitative data for the extraction of PAHs from soil using the described methods. These values are indicative and may vary depending on the specific soil matrix, concentration of this compound, and instrumentation used.

Table 1: Ultrasound-Assisted Extraction (UAE) Performance Data for 16 Priority PAHs

| Parameter | Value | Reference |

| Recovery | 71 - 107% | [2][3] |

| Limit of Detection (LOD) | 0.008 - 0.026 µg/mL | [2][3] |

| Limit of Quantification (LOQ) | 0.024 - 0.078 µg/mL | [2][3] |

Table 2: Pressurized Liquid Extraction (PLE) Performance Data for PAHs

| Parameter | Value | Reference |

| Recovery | 75 - 103% | [5] |

| Limit of Detection (LOD) | < 9 ng/g (for 13 PAHs) | [4] |

| Method Detection Limit (MDL) | 0.001 - 0.080 µg/kg | [5] |

| Relative Standard Deviation (RSD) | < 15% | [4] |

Experimental Protocols

Protocol 1: Soxhlet Extraction

This protocol is based on established methods for PAH extraction from soil.[6][7]

Materials:

-

Soxhlet extraction apparatus (including round-bottom flask, extractor, and condenser)

-

Heating mantle

-

Extraction thimbles (cellulose)

-

Homogenized and air-dried soil sample

-

Dichloromethane (DCM) or a mixture of dichloromethane and acetone (1:1, v/v)[7][8]

-

Anhydrous sodium sulfate

-

Deuterated PAH surrogate standard solution (e.g., p-terphenyl-d14) for assessing method recovery

-

Rotary evaporator

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-